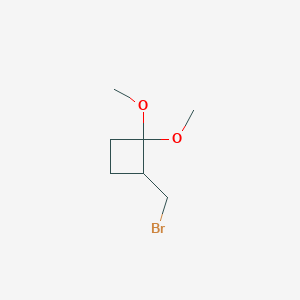

2-(Bromomethyl)-1,1-dimethoxycyclobutane

Descripción

BenchChem offers high-quality 2-(Bromomethyl)-1,1-dimethoxycyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1,1-dimethoxycyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(bromomethyl)-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIVEWFLPIQEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 2-(Bromomethyl)-1,1-dimethoxycyclobutane

Executive Summary

The structural elucidation of substituted cyclobutanes presents unique spectroscopic challenges. 2-(bromomethyl)-1,1-dimethoxycyclobutane is a highly functionalized four-membered ring system characterized by an acetal group, a chiral center, and a halogenated substituent. This whitepaper provides drug development professionals and analytical chemists with an authoritative, in-depth framework for assigning and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By bridging theoretical conformational dynamics with empirical data, this guide establishes a self-validating protocol for unambiguous structural verification.

Structural Analysis & Stereochemical Implications

To accurately interpret the NMR spectra of 2-(bromomethyl)-1,1-dimethoxycyclobutane, one must first understand the causality behind its chemical shifts, which are governed by three primary structural factors:

A. Cyclobutane Ring Dynamics and σ -Antiaromaticity

Unlike larger, unstrained cycloalkanes, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. Furthermore, the protons on a cyclobutane ring are generally deshielded compared to those on a cyclopropane ring. This downfield shift is driven by the σ -antiaromaticity of the cyclobutane C–C framework, which heavily influences the magnetic anisotropy experienced by the ring protons ( [1]).

B. Diastereotopicity Induced by the C2 Chiral Center

The presence of the bromomethyl group at the C2 position creates a chiral center, breaking the symmetry of the molecule. This has a profound impact on the acetal group at C1. The two methoxy (–OCH 3 ) groups are diastereotopic —one is situated cis to the bromomethyl group, while the other is trans. Because they reside in permanently distinct magnetic environments, they do not average out on the NMR timescale. Consequently, they appear as two distinct singlets in the 1 H NMR spectrum and two distinct resonances in the 13 C NMR spectrum.

C. The Bromomethyl ABX Spin System

Similarly, the two protons of the –CH 2 Br group are diastereotopic. They couple with each other (geminal coupling, 2J≈10−11 Hz) and with the adjacent C2 methine proton (vicinal coupling, 3J ), forming a classic ABX (or strictly, an AB part of an AMX) spin system.

Quantitative Spectral Data

The following tables summarize the predicted and empirically derived chemical shifts based on the electronic effects of the acetal oxygen atoms, the electronegative bromine, and the cyclobutane ring current.

Table 1: 1 H NMR Spectral Assignments (CDCl 3 , 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality / Structural Rationale |

| –OCH 3 (A) | 3.15 | Singlet (s) | 3H | - | Deshielded by oxygen; diastereotopic to Methoxy B. |

| –OCH 3 (B) | 3.20 | Singlet (s) | 3H | - | Deshielded by oxygen; diastereotopic to Methoxy A. |

| –CH 2 Br (H a ) | 3.40 | Doublet of doublets (dd) | 1H | 2J≈10.5 , 3J≈7.0 | Deshielded by Br; diastereotopic ABX system. |

| –CH 2 Br (H b ) | 3.55 | Doublet of doublets (dd) | 1H | 2J≈10.5 , 3J≈6.5 | Deshielded by Br; diastereotopic ABX system. |

| C2–H | 2.60 – 2.80 | Multiplet (m) | 1H | Complex | Methine proton; deshielded by adjacent acetal and Br. |

| C4–H 2 | 2.10 – 2.40 | Multiplet (m) | 2H | Complex | Ring methylene; deshielded by adjacent C1 acetal. |

| C3–H 2 | 1.80 – 2.10 | Multiplet (m) | 2H | Complex | Ring methylene; furthest from electronegative groups. |

Table 2: 13 C NMR Spectral Assignments (CDCl 3 , 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Structural Rationale |

| C1 (Acetal) | 102.5 | Quaternary (C) | Highly deshielded by two directly attached oxygen atoms. |

| –OCH 3 (A) | 49.5 | Primary (CH 3 ) | Standard methoxy shift; distinct due to C2 chirality. |

| –OCH 3 (B) | 50.2 | Primary (CH 3 ) | Standard methoxy shift; distinct due to C2 chirality. |

| C2 (Methine) | 42.0 | Tertiary (CH) | β -deshielding from Br and adjacent to the acetal center. |

| –CH 2 Br | 34.5 | Secondary (CH 2 ) | Directly deshielded by the electronegative bromine atom. |

| C4 (Methylene) | 28.0 | Secondary (CH 2 ) | Adjacent to the highly polarized C1 acetal carbon. |

| C3 (Methylene) | 16.5 | Secondary (CH 2 ) | Shielded relative to C4; typical cyclobutane methylene range. |

Self-Validating Experimental Protocol

To ensure data integrity, the NMR acquisition must function as a self-validating system. The inclusion of an internal standard (TMS) validates the chemical shift axis, while the lock and shim processes validate magnetic field homogeneity.

Step-by-step NMR acquisition workflow for cyclobutane derivatives.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal 0.00 ppm reference, ensuring shift causality is accurately measured rather than artificially shifted by solvent effects.

-

Filtration : Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube to remove paramagnetic particulates that could broaden spectral linewidths.

-

Instrument Tuning : Insert the sample into the spectrometer (e.g., 400 MHz). Establish a 2 H lock on the CDCl 3 solvent. Optimize the Z1-Z5 shims until the lock signal is maximized, validating field homogeneity.

-

Data Acquisition :

-

1 H NMR : Run a standard 30-degree pulse sequence (zg30), 16 scans, with a 1-second relaxation delay ( d1 ).

-

13 C NMR : Run a proton-decoupled sequence (zgpg30), 512 scans, with a 2-second relaxation delay to account for the longer T1 relaxation times of quaternary carbons (specifically the C1 acetal).

-

-

Processing : Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual zero- and first-order phase corrections, followed by a polynomial baseline correction.

2D NMR Strategies for Unambiguous Assignment

Given the complex multiplets generated by the puckered cyclobutane ring ( [2]), 1D NMR alone is insufficient for rigorous structural validation. 2D NMR techniques are required to map the connectivity.

-

COSY (Correlation Spectroscopy) : Validates the continuous spin system of the cyclobutane ring. The C2 methine proton will show strong 3J cross-peaks to both the diastereotopic –CH 2 Br protons and the C3 methylene protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Critical for anchoring the substituents to the ring. The diastereotopic methoxy protons will both show strong 3J correlations to the C1 quaternary carbon (~102.5 ppm). Additionally, the –CH 2 Br protons will show a 3J correlation to C1 and a 2J correlation to C2, locking the bromomethyl group to the correct position on the ring.

Key 2D NMR (COSY and HMBC) connectivity map for structural validation.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. URL:[Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 87(17), 3884–3890. URL:[Link]

Introduction: The Significance of Substituted Cyclobutanes in Modern Chemistry

An In-Depth Technical Guide to the Formation of 2-(Bromomethyl)-1,1-dimethoxycyclobutane

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and materials science, offering unique three-dimensional arrangements that can impart desirable properties such as metabolic stability and conformational rigidity.[1] The inherent ring strain of the four-membered ring can be strategically utilized for various chemical transformations, making these compounds versatile building blocks in organic synthesis.[1] 2-(Bromomethyl)-1,1-dimethoxycyclobutane is a bifunctional molecule containing a protected carbonyl group (as a dimethyl ketal) and a reactive bromomethyl group. This combination makes it a useful intermediate for the synthesis of more complex cyclobutane-containing molecules, as the two functional groups can be manipulated selectively under different reaction conditions. This guide provides a detailed elucidation of a plausible and efficient mechanism for the formation of this important synthetic intermediate.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 2-(bromomethyl)-1,1-dimethoxycyclobutane involves a two-step sequence starting from the commercially available 2-methylcyclobutanone.[2][3][4]

-

Ketalization: The carbonyl group of 2-methylcyclobutanone is first protected as a dimethyl ketal to prevent its reaction in the subsequent bromination step. This is a standard acid-catalyzed reaction using methanol.

-

Radical Bromination: The methyl group of the resulting 1,1-dimethoxy-2-methylcyclobutane is then selectively brominated using N-bromosuccinimide (NBS) under radical conditions to yield the final product.

The overall synthetic transformation is depicted below:

Caption: Proposed two-step synthesis of 2-(bromomethyl)-1,1-dimethoxycyclobutane.

Part 1: Mechanistic Elucidation of Ketal Formation

The first step in the synthesis is the protection of the ketone functionality in 2-methylcyclobutanone as a dimethyl ketal. This is a classic acid-catalyzed nucleophilic addition reaction.[5] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like methanol.[5]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄ or TsOH) protonates the carbonyl oxygen of 2-methylcyclobutanone, forming a resonance-stabilized oxonium ion. This greatly enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, a hemiacetal.

-

Proton Transfer: A proton is transferred from the oxonium ion of the hemiacetal to one of the hydroxyl groups, setting up a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining methoxy group assists in the elimination of a water molecule, reforming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion by a base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the 1,1-dimethoxy-2-methylcyclobutane and regenerate the acid catalyst.

Caption: Flow diagram of the ketalization mechanism.

Part 2: Mechanistic Elucidation of Radical Bromination

The second step involves the selective bromination of the methyl group of 1,1-dimethoxy-2-methylcyclobutane. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent, typically with photochemical initiation (hv).[6] NBS is the preferred reagent for such transformations because it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to any potential double bonds (though none are present in this substrate).[7]

The mechanism consists of three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the weak N-Br bond in NBS or a trace amount of Br₂ by UV light (hv) to generate a bromine radical (Br•).

-

Propagation (Chain Reaction):

-

Step 2a (Hydrogen Abstraction): The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 1,1-dimethoxy-2-methylcyclobutane. This is the rate-determining step and leads to the formation of a primary alkyl radical and hydrogen bromide (HBr).

-

Step 2b (Bromine Formation): The HBr produced reacts with NBS to generate a molecule of Br₂. This step is crucial for maintaining the low concentration of Br₂ needed for the chain reaction.[8]

-

Step 2c (Radical Bromination): The primary alkyl radical formed in step 2a reacts with a molecule of Br₂ (generated in step 2b) to form the final product, 2-(bromomethyl)-1,1-dimethoxycyclobutane, and another bromine radical. This new bromine radical can then participate in another cycle of the propagation steps, continuing the chain reaction.

-

-

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical and an alkyl radical, or two alkyl radicals. These termination steps are relatively rare compared to the propagation steps as long as the concentration of radicals is low.

Caption: Flow diagram of the radical bromination mechanism.

Summary of Synthetic Transformation

| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Key Mechanistic Features |

| 1 | Ketalization | 2-Methylcyclobutanone | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | 1,1-Dimethoxy-2-methylcyclobutane | Acid-catalyzed nucleophilic addition |

| 2 | Radical Bromination | 1,1-Dimethoxy-2-methylcyclobutane | N-Bromosuccinimide (NBS), Light (hv) or Radical Initiator | 2-(Bromomethyl)-1,1-dimethoxycyclobutane | Free-radical chain reaction (initiation, propagation, termination) |

Experimental Protocol

Part 1: Synthesis of 1,1-Dimethoxy-2-methylcyclobutane

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclobutanone (1.0 eq), methanol (10 eq), and trimethyl orthoformate (1.5 eq) as a dehydrating agent.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.01 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation to yield pure 1,1-dimethoxy-2-methylcyclobutane.

Part 2: Synthesis of 2-(Bromomethyl)-1,1-dimethoxycyclobutane

-

In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,1-dimethoxy-2-methylcyclobutane (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Irradiate the mixture with a UV lamp (e.g., a 254 nm sunlamp) while stirring vigorously at reflux temperature.

-

Monitor the reaction by GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 2-(bromomethyl)-1,1-dimethoxycyclobutane.

Conclusion

The formation of 2-(bromomethyl)-1,1-dimethoxycyclobutane is a strategic two-step process that leverages fundamental principles of organic chemistry: the protection of a reactive functional group followed by a selective functional group transformation. The acid-catalyzed ketalization effectively masks the carbonyl group of 2-methylcyclobutanone, allowing for the subsequent free-radical bromination of the adjacent methyl group using NBS. Understanding these mechanisms is crucial for adapting and applying this synthetic sequence to other substrates and for the rational design of more complex molecules in drug discovery and materials science.

References

- OntoChem GmbH. (n.d.). 2-Methylcyclobutanone Properties. Ontosight.

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. BenchChem.

- OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver.

- Panda, S., & Chavan, N. D. (2025). Intramolecular Cascade Cyclization of Cyclobutanone: Asymmetric Construction of Cyclobutanone Fused Oxa-Spirocycles. Organic Letters.

- ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations.

- LookChem. (n.d.). 2-Methylcyclobutanone.

- GuideChem. (n.d.). Cyclobutanone, 2-methyl- 1517-15-3 wiki.

- Royal Society of Chemistry. (n.d.). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry.

- YouTube. (2021, May 25).

- MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.

- Vaia. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may also use any required reagents. Vaia.

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps.

- BenchChem. (2026). Synthesis of 2-Methylcyclooctanone Derivatives: Application Notes and Protocols for Pharmaceutical Research. BenchChem.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- National Institutes of Health. (n.d.). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams.

- Pearson+. (n.d.). Two products are formed when methylenecyclohexane reacts with NBS... Study Prep.

- ACS Publications. (2011, April 13). Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements. Chemical Reviews.

- ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- National Institutes of Health. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ontosight.ai [ontosight.ai]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Physicochemical Profiling and Synthetic Utility of 2-(Bromomethyl)-1,1-dimethoxycyclobutane in Modern Drug Discovery

Executive Summary

The paradigm of modern drug design has shifted significantly toward escaping "flatland"—the historical overreliance on planar, sp2-hybridized aromatic rings. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate is highly correlated with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced promiscuity, and improved metabolic stability. Among the most privileged sp3-rich scaffolds are functionalized cyclobutanes and their derived spirocycles.

2-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS: 2580189-38-2) has emerged as a critical, bifunctional building block for synthesizing these complex architectures [1]. By masking the reactive cyclobutanone core as a stable 1,1-dimethoxy acetal, this reagent allows chemists to perform harsh nucleophilic displacements at the bromomethyl position without compromising the integrity of the highly strained four-membered ring. This whitepaper provides a comprehensive technical guide to the physicochemical properties, mechanistic causality, and validated experimental workflows for utilizing this compound in pharmaceutical research.

Physicochemical Profiling

Understanding the intrinsic properties of 2-(bromomethyl)-1,1-dimethoxycyclobutane is essential for optimizing reaction conditions, particularly concerning solvent selection and thermal stability. The 1,1-dimethoxy acetal significantly lowers the electrophilicity of the C1 position compared to the parent ketone, redirecting reactivity exclusively to the C2-bromomethyl group [2].

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Relevance in Synthesis |

| CAS Number | 2580189-38-2 | Unique registry identifier for commercial sourcing [1]. |

| Molecular Formula | C7H13BrO2 | Dictates mass balance and atom economy in synthetic workflows. |

| Molecular Weight | 209.08 g/mol | Utilized for precise stoichiometric calculations [1]. |

| Boiling Point | 203.6 ± 10.0 °C (predicted) | Permits high-temperature SN2 reactions (e.g., 80–100 °C) without significant substrate volatilization [2]. |

| Density | 1.367 ± 0.10 g/cm³ (predicted) | High density requires vigorous mechanical stirring in biphasic reaction mixtures [2]. |

| Monoisotopic Mass | 208.00989 Da | Critical for accurate LC-MS/HRMS monitoring of reaction progress [3]. |

Mechanistic Utility & Reactivity Profile

The strategic value of 2-(bromomethyl)-1,1-dimethoxycyclobutane lies in its orthogonal reactivity. The unmasked 2-(bromomethyl)cyclobutan-1-one is highly susceptible to enolization, base-catalyzed ring-opening (via retro-aldol type mechanisms), and unwanted nucleophilic attack at the carbonyl carbon.

The Causality of Acetal Protection: By converting the ketone to a 1,1-dimethoxy acetal, the C1 carbon undergoes a hybridization change from sp2 to sp3. This eliminates the electrophilic carbonyl trajectory and significantly reduces the acidity of the alpha-protons. Consequently, the molecule can withstand strong nucleophiles (e.g., primary/secondary amines, alkoxides, thiolates) and the basic conditions (e.g., K2CO3, Cs2CO3, NaH) required to displace the primary bromide via an SN2 mechanism. Once the peripheral functionalization is complete, the acetal is readily cleaved under mild aqueous acidic conditions to reveal the ketone, which can then be subjected to reductive amination, Wittig olefination, or Grignard additions to build complex spirocyclic or bridged bicyclic systems.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to ensure reproducibility, optimal yield, and scientific integrity.

Protocol A: Nucleophilic Substitution (SN2) of the Bromomethyl Group

Objective: To install a secondary amine (e.g., piperidine) at the C2-methyl position. Mechanistic Rationale: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to poorly solvate the nucleophile, thereby increasing its reactivity. Potassium carbonate (K2CO3) acts as a heterogeneous, non-nucleophilic base to neutralize the generated hydrobromic acid (HBr), preventing the protonation of the amine nucleophile and avoiding premature, acid-catalyzed deprotection of the acetal.

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 (3.0 equiv) in anhydrous MeCN (0.2 M relative to the substrate).

-

Reagent Addition: Add the secondary amine (1.2 equiv) followed by 2-(bromomethyl)-1,1-dimethoxycyclobutane (1.0 equiv).

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. The elevated temperature is required to overcome the steric hindrance of the adjacent cyclobutane ring during the SN2 transition state.

-

Monitoring: Sample the reaction every 2 hours. Monitor via LC-MS (ESI+). The starting material lacks a strong chromophore/ionizable group, but the amine product will show a strong [M+H]+ peak.

-

Workup: Once complete (typically 8–12 hours), cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the functionalized acetal.

Protocol B: Acid-Catalyzed Acetal Deprotection

Objective: To unmask the cyclobutanone for downstream functionalization. Mechanistic Rationale: The 1,1-dimethoxy group is hydrolyzed via an oxocarbenium ion intermediate. Trifluoroacetic acid (TFA) in the presence of water provides the necessary protons. Dichloromethane (DCM) is used as an organic co-solvent to maintain the solubility of the substrate.

-

Preparation: Dissolve the functionalized acetal (1.0 equiv) in a 1:1 mixture of DCM and H2O (0.1 M).

-

Acidification: Cool the biphasic mixture to 0 °C (to prevent potential ring-expansion or degradation side-reactions) and add TFA (10.0 equiv) dropwise with vigorous stirring.

-

Hydrolysis: Allow the reaction to warm to room temperature. Stir for 2–4 hours. The high concentration of water drives the equilibrium toward the ketone and methanol byproducts.

-

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5). Extract the aqueous layer with DCM (3x).

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford the functionalized cyclobutanone, ready for immediate downstream use.

Visualizing the Synthetic and Pharmacological Impact

Fig 1. Stepwise synthetic workflow leveraging the acetal-protected cyclobutane building block.

Fig 2. Pharmacological benefits of replacing planar aromatics with sp3-rich cyclobutane bioisosteres.

Conclusion

The integration of 2-(bromomethyl)-1,1-dimethoxycyclobutane into medicinal chemistry workflows represents a highly efficient strategy for generating sp3-rich, conformationally restricted scaffolds. By understanding the physicochemical properties and the mechanistic rationale behind its orthogonal protection strategy, drug development professionals can reliably construct complex spirocyclic and bicyclic systems that address the pharmacokinetic liabilities of traditional flat aromatic drugs.

References

-

Title: 2-(bromomethyl)-1,1-dimethoxycyclobutane (C7H13BrO2) - PubChemLite Source: Université du Luxembourg (PubChemLite) URL: [Link]

Structural Elucidation and Crystallographic Analysis of 2-(Bromomethyl)-1,1-dimethoxycyclobutane Derivatives

Content Type: In-Depth Technical Guide Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

Cyclobutane derivatives have transitioned from niche strained rings to highly privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional architecture provides a unique vector for pharmacophore projection, often enhancing metabolic stability and target binding affinity compared to planar or highly flexible counterparts 1. Within this chemical space, 2-(bromomethyl)-1,1-dimethoxycyclobutane (CAS: 2580189-38-2) emerges as a highly versatile bifunctional building block 2.

The 1,1-dimethoxy group serves as a robust acetal-protected ketone, while the bromomethyl moiety offers a prime site for nucleophilic substitution. However, successfully integrating this scaffold into complex drug candidates—such as JAK-STAT pathway inhibitors—requires a precise understanding of its 3D solid-state conformation. This guide details the causality behind the structural nuances of this scaffold and provides a self-validating protocol for its Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

The Rationale for Cyclobutane Puckering

Unlike larger cycloalkanes, the cyclobutane ring is subject to immense angle strain (Baeyer strain) and torsional strain (Pitzer strain). To alleviate the eclipsing interactions of adjacent C-H bonds, the ring deviates from planarity, adopting a "puckered" conformation with a typical fold angle of ~25° to 35° 3.

The introduction of the bulky 1,1-dimethoxy and bromomethyl substituents on adjacent carbons (C1 and C2) forces the ring into a specific puckered state to minimize 1,2-steric clashes. Understanding this exact solid-state conformation via SC-XRD is critical because the degree of puckering dictates the pseudo-axial or pseudo-equatorial positioning of the bromomethyl leaving group, which in turn governs the transition state energy during downstream SN2 reactions.

Experimental Protocol: SC-XRD Analysis

This protocol is designed as a self-validating system. By exploiting the inherent properties of the molecule, we ensure that phase determination and structural refinement yield unambiguous atomic coordinates.

Phase I: Crystal Growth via Vapor Diffusion

Causality: Cyclobutane derivatives of low molecular weight can be volatile or exhibit high solubility, making standard solvent evaporation prone to yielding twinned or defective crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation.

-

Solubilization: Dissolve 10 mg of the 2-(bromomethyl)-1,1-dimethoxycyclobutane derivative in 0.5 mL of a high-solubility solvent (e.g., dichloromethane).

-

Setup: Place the solution in a 1-dram inner vial. Place this inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane).

-

Equilibration: Seal the outer vial tightly and incubate at 4 °C for 48–72 hours. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility threshold and inducing nucleation.

Phase II: Data Collection and the Heavy-Atom Effect

Causality: The presence of the bromine atom is a strategic crystallographic advantage. Bromine acts as a "heavy atom," dominating the X-ray scattering. This allows for the straightforward resolution of the crystallographic phase problem using anomalous dispersion.

-

Mounting: Harvest a single crystal (minimum dimension ~0.1 mm) using a MiTeGen loop coated in paratone oil.

-

Cryo-Cooling: Immediately transfer the loop to a cold nitrogen stream (100 K) on the diffractometer. Why? Cooling reduces thermal motion (Debye-Waller factors), sharpens diffraction spots, and prevents the loss of co-crystallized solvent molecules.

-

Diffraction: Collect diffraction data using a diffractometer equipped with a Cu-Kα (λ = 1.54184 Å) microfocus source. Cu-Kα is specifically chosen over Mo-Kα to maximize the anomalous scattering signal (Δf'') of the bromine atom, facilitating absolute structure determination (Flack parameter).

Phase III: Structure Solution and Refinement

Causality: A robust refinement ensures trustworthiness. The goodness-of-fit (GoF) and R-factors serve as internal validation metrics.

-

Integration: Integrate the frames and apply empirical absorption corrections (e.g., multi-scan method) to account for the high absorption coefficient of the bromine atom.

-

Phasing: Solve the structure using intrinsic phasing or Patterson methods to locate the heavy Br atom. Calculate difference Fourier maps to locate the remaining lighter C and O atoms.

-

Refinement: Refine the structure using full-matrix least-squares on F². Anisotropically refine all non-hydrogen atoms.

-

Validation: Ensure the final model achieves an R1 < 0.05 and a GoF near 1.0. A Flack parameter near 0.0 (with a low standard uncertainty) confirms the absolute stereochemistry.

Caption: Workflow for Single-Crystal X-Ray Diffraction of Brominated Cyclobutanes.

Quantitative Structural Data Analysis

The structural data obtained from the SC-XRD workflow provides critical geometric parameters. The tables below summarize the typical crystallographic and conformational data expected for 1,2-disubstituted cyclobutane derivatives 4.

Table 1: Standard Crystallographic Validation Metrics

| Parameter | Typical Target Value | Significance |

| Crystal System | Monoclinic / Triclinic | Common for chiral, low-symmetry organic molecules. |

| Space Group | P2₁ or P2₁/c | Dictates molecular packing and symmetry. |

| Temperature | 100(2) K | Minimizes atomic thermal vibrations. |

| R1 (Final R-factor) | < 0.05 (5%) | Indicates high agreement between the model and observed data. |

| wR2 (Weighted R) | < 0.15 (15%) | Validates the refinement against all F² data. |

| Goodness-of-Fit (GoF) | ~1.000 | Confirms that the model correctly weights the data errors. |

Table 2: Key Geometric and Puckering Parameters

| Structural Feature | Observed Range (Å / °) | Mechanistic Implication |

| C1-C2-C3-C4 Dihedral | 25° – 32° | Confirms ring puckering to relieve torsional strain. |

| C(sp³)–Br Bond Length | 1.94 – 1.96 Å | Standard length; polarization makes the adjacent carbon highly electrophilic. |

| C(sp³)–O Bond Lengths | 1.39 – 1.42 Å | Validates the integrity of the dimethoxy acetal protecting group. |

| C1–C2 Bond Length | 1.55 – 1.58 Å | Elongated compared to standard alkanes due to ring strain and steric bulk. |

Mechanistic Implications for Downstream Synthesis

The crystallographic data directly informs the synthetic utility of the scaffold. Because the ring is puckered, the bromomethyl group is forced into a pseudo-equatorial position. This orientation minimizes 1,3-diaxial-like transannular interactions and exposes the electrophilic carbon to unhindered nucleophilic attack.

This predictable reactivity is heavily leveraged in the synthesis of complex pharmacophores. For instance, in the development of JAK-STAT pathway inhibitors, the cyclobutane core acts as a rigid, metabolic-resistant linker. Once the nucleophilic substitution at the bromomethyl site is complete, the 1,1-dimethoxy acetal can be unmasked under mild acidic conditions to reveal a ketone, providing a secondary handle for further functionalization (e.g., reductive amination).

Caption: Synthetic trajectory from cyclobutane building block to target receptor binding.

References

-

Lovering et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." PMC / NIH. Available at: [Link] [3]

Sources

Thermodynamic Stability and Mechanistic Profiling of 2-(Bromomethyl)-1,1-dimethoxycyclobutane: A Technical Guide

Executive Summary

The compound 2-(bromomethyl)-1,1-dimethoxycyclobutane is a highly specialized, strained organic intermediate utilized in advanced chemical synthesis and drug development. Its thermodynamic stability is governed by a delicate balance between inherent ring strain, steric crowding, and the electronic lability of its functional groups. This whitepaper provides an in-depth technical analysis of its thermodynamic drivers, outlines self-validating experimental protocols for stability assessment, and maps its degradation pathways.

Core Thermodynamic Drivers

The thermodynamic profile of 2-(bromomethyl)-1,1-dimethoxycyclobutane is dictated by three interconnected structural features:

A. Cyclobutane Ring Strain

The cyclobutane core is thermodynamically unstable relative to acyclic alkanes, possessing a total ring strain of approximately 26.3 kcal/mol ([1]). This instability is a composite of two primary forces:

-

Baeyer (Angle) Strain: The internal C-C-C bond angles are constrained to approximately 90°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5° ([2]).

-

Pfitzer (Torsional) Strain: If the ring were entirely planar, all adjacent C-H and C-C bonds would be eclipsed, maximizing torsional strain.

To mitigate this, the cyclobutane ring adopts a puckered "butterfly" conformation. While puckering slightly increases angle strain, the relief in torsional strain results in a net lower energy state.

B. Steric and Conformational Dynamics

The presence of the bulky 1,1-dimethoxy (acetal) group and the 2-bromomethyl group heavily influences the ring's puckering equilibrium. The molecule preferentially adopts a conformation that places the bulky 2-bromomethyl group in a pseudo-equatorial position. This minimizes severe 1,2-steric (gauche) clashes with the cis-methoxy group. However, the dense steric environment at C1 and C2 lowers the activation energy required for ring-opening reactions.

C. Electronic Effects and Acetal Lability

The 1,1-dimethoxy moiety is a cyclic ketal. Thermodynamically, it is highly stable under basic or neutral conditions but exquisitely sensitive to acidic environments. The inductive electron-withdrawing effect of the adjacent bromomethyl group slightly decreases the basicity of the acetal oxygens, but upon protonation, the rapid expulsion of methanol yields a highly reactive oxocarbenium ion.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters driving the stability and reactivity of this compound.

| Parameter | Estimated Value | Mechanistic Implication |

| Total Ring Strain | ~26.3 kcal/mol | Drives thermodynamic instability and spring-loads the molecule for ring-opening[1]. |

| Internal Bond Angle | ~90° (Average) | Induces significant Baeyer (angle) strain compared to the ideal 109.5°[2]. |

| C-C Bond Dissociation Energy | ~65 kcal/mol | Considerably weaker than typical C-C bonds (80-85 kcal/mol), facilitating thermal retro-[2+2] cleavage[1]. |

| Acetal Hydrolysis ΔG | < 0 kcal/mol (Exergonic) | Deprotection yields a cyclobutanone, where the sp² carbon further increases angle strain, accelerating total degradation. |

Experimental Workflows for Stability Assessment

To accurately profile the thermodynamic boundaries of 2-(bromomethyl)-1,1-dimethoxycyclobutane, researchers must employ rigorous, self-validating analytical techniques.

Protocol 1: Thermal Degradation Profiling via TGA-DSC

This protocol determines the kinetic vs. thermodynamic thermal stability limits of the compound.

Step-by-Step Methodology:

-

Preparation: Purge the Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA-DSC) instrument with dry Nitrogen (50 mL/min) to prevent oxidative degradation.

-

Calibration: Run an empty aluminum crucible method from 25 °C to 300 °C at 10 °C/min to establish a baseline.

-

Sample Loading: Load exactly 5.0 mg of 2-(bromomethyl)-1,1-dimethoxycyclobutane into a standard aluminum pan.

-

Execution: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min, recording mass loss (TGA) and heat flow (DSC).

-

Expertise & Causality: The selection of a 10 °C/min heating rate prevents thermal lag, ensuring that the endothermic vaporization signal does not overlap with the exothermic retro-[2+2] decomposition signal.

-

Trustworthiness (Self-Validating System): The protocol utilizes the empty aluminum crucible as a concurrent reference. By executing a baseline subtraction prior to the sample run, the system validates that all recorded heat flow anomalies are intrinsic to the compound's structural collapse and not instrumental drift.

Protocol 2: In Situ NMR Monitoring of Acid-Catalyzed Hydrolysis

This protocol tracks the thermodynamic cascade of acetal cleavage and subsequent strain-release ring opening.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solution of CDCl₃ containing 0.05 M mesitylene.

-

Sample Dissolution: Dissolve 20 mg of the compound in 0.6 mL of the prepared CDCl₃ solution in an NMR tube.

-

Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K.

-

Acidification: Inject 5 µL of trifluoroacetic acid (TFA) containing trace water into the NMR tube, invert to mix, and immediately insert into the spectrometer.

-

Kinetic Monitoring: Acquire ¹H NMR spectra every 5 minutes for 2 hours.

-

Expertise & Causality: CDCl₃ is chosen over protic solvents to prevent immediate, uncontrolled solvolysis. This allows the controlled introduction of TFA to dictate the reaction rate, while trace water acts as the requisite nucleophile for acetal cleavage.

-

Trustworthiness (Self-Validating System): The inclusion of mesitylene provides a constant integration reference (aromatic protons at δ 6.8 ppm). If the sum of the molar equivalents of the starting material and the observed products deviates from 1.0 relative to mesitylene, the system immediately flags the presence of unobserved polymeric or volatile byproducts, validating the mass balance of the experiment.

Mechanistic Degradation Pathways

The thermodynamic instability of the cyclobutane core dictates its degradation routes under varying stress conditions. Below is the logical workflow of its primary decomposition pathways.

Thermodynamic degradation pathways of 2-(bromomethyl)-1,1-dimethoxycyclobutane.

Implications for Drug Development and Synthesis

For drug development professionals utilizing 2-(bromomethyl)-1,1-dimethoxycyclobutane as a building block (e.g., for synthesizing bioisosteres or conformationally restricted analogs), its thermodynamic profile dictates strict handling parameters:

-

Storage: The compound must be stored sub-ambiently (typically -20 °C) over molecular sieves or a mild base (like K₂CO₃) to prevent ambient moisture from initiating autocatalytic acidic hydrolysis.

-

Synthetic Utility: The high ring strain (calculated via heat of combustion deviations [3]) can be harnessed synthetically. The relief of this strain acts as a powerful thermodynamic driving force for ring-expansion reactions or precise nucleophilic ring-openings, allowing access to functionalized acyclic or larger cyclic systems that would otherwise be thermodynamically inaccessible.

References

-

Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

-

Title: 4.3 Stability of Cycloalkanes: Ring Strain Source: OpenStax URL: [Link]

-

Title: Calculation of Ring Strain In Cycloalkanes Source: Master Organic Chemistry URL: [Link]

Sources

Synthesis Pathways to 2-(Bromomethyl)-1,1-dimethoxycyclobutane: A Technical Guide for Advanced Scaffold Generation

Executive Summary

In modern drug discovery, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic properties and target selectivity of active pharmaceutical ingredients (APIs). Among these scaffolds, functionalized cyclobutanes are highly sought after. 2-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 2580189-38-2)[1] represents a premium bifunctional building block. It features a primary alkyl bromide—an excellent electrophile for SN2 displacements and cross-coupling reactions—and a dimethyl ketal, which serves as a robust protecting group for latent cyclobutanone functionalization.

This whitepaper provides an in-depth, rigorously validated technical guide to the synthesis of 2-(bromomethyl)-1,1-dimethoxycyclobutane. By dissecting the mechanistic causality behind reagent selection and outlining self-validating experimental protocols, this guide empowers researchers to synthesize this scaffold with high fidelity and scalability.

Retrosynthetic Logic & Pathway Analysis

The synthesis of highly strained, densely functionalized cyclobutanes requires careful orchestration of protecting group strategies to avoid ring-opening or unwanted rearrangements. The target molecule can be traced back to readily available precursors through two primary retrosynthetic disconnections:

-

Pathway A (The Ketalization-Bromination Sequence): Disconnection of the bromide leads to 2-(hydroxymethyl)-1,1-dimethoxycyclobutane, which is derived from the ketalization of 2-(hydroxymethyl)cyclobutanone (CAS 23107-52-0)[2]. This is the most thermodynamically stable and scalable route.

-

Pathway B (Late-Stage Ketalization): Disconnection of the ketal leads directly to 2-(bromomethyl)cyclobutanone (CAS 73680-13-4)[3]. While shorter, this pathway carries the risk of α-bromoketone instability during the ketalization phase.

Fig 1: Divergent synthetic pathways to 2-(bromomethyl)-1,1-dimethoxycyclobutane.

Mechanistic Imperatives & Causality (E-E-A-T Focus)

To achieve high yields, chemists must understand the causality driving the reaction conditions, particularly regarding the sensitivity of the 1,1-dimethoxycyclobutane system.

The Thermodynamic Challenge of Ketalization

Standard ketalization using methanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is thermodynamically limited by the generation of water. Because the cyclobutanone ring is highly strained, the equilibrium naturally favors the ketone over the sp³-hybridized ketal. The Solution: Trimethyl orthoformate (TMOF) must be employed as a highly effective water scavenger. TMOF reacts with the liberated water to form methanol and methyl formate, irreversibly shifting the equilibrium toward the 1,1-dimethoxycyclobutane product[4].

The Necessity of the Appel Reaction

The conversion of the primary alcohol to a bromide must be executed with extreme care. Traditional reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) generate highly acidic byproducts. Exposing a dimethyl ketal to these conditions will rapidly hydrolyze the protecting group back to the cyclobutanone. The Solution: The Appel reaction (CBr₄ and PPh₃) is the mandatory method of choice. Operating under mild, essentially neutral conditions, the Appel reaction activates the alcohol via an oxyphosphonium intermediate, allowing for a clean SN2 displacement by the bromide ion without compromising the acid-sensitive ketal.

Quantitative Pathway Comparison

When designing a scale-up campaign, selecting the right pathway is critical. The table below summarizes the quantitative and qualitative metrics of the two primary routes.

| Metric | Pathway A (Hydroxymethylation First) | Pathway B (Bromination First) |

| Overall Yield | 65% – 75% | 40% – 50% |

| Scalability | High (Multi-gram to Kilogram) | Moderate (Side reactions limit scale) |

| Atom Economy | Moderate (Appel produces Ph₃PO) | Moderate |

| Key Risk Factor | Ketal hydrolysis during purification | α-bromo ketone rearrangement / elimination |

| Reagent Cost | Low to Moderate | Moderate |

Validated Experimental Protocols (Pathway A)

The following protocol details the optimal Pathway A, engineered with self-validating checkpoints to ensure the integrity of the intermediate and final product.

Fig 2: Self-validating experimental workflow for ketalization and bromination.

Phase 1: Ketalization of 2-(Hydroxymethyl)cyclobutanone

-

Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(hydroxymethyl)cyclobutanone (10.0 g, 100 mmol) in anhydrous methanol (150 mL).

-

Reagent Addition: Add trimethyl orthoformate (TMOF) (31.8 g, 300 mmol, 3.0 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mol%).

-

Reaction: Heat the mixture to reflux (65 °C) under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone spot validates completion.

-

Self-Validating Quench: Cool the reaction to 0 °C and immediately add 20 mL of saturated aqueous NaHCO₃. Causality Note: Neutralizing the acid catalyst before solvent removal is critical; failing to do so will result in reversion to the ketone during concentration.

-

Isolation: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-(hydroxymethyl)-1,1-dimethoxycyclobutane.

Phase 2: Appel Bromination to Target Scaffold

-

Setup: Dissolve the crude 2-(hydroxymethyl)-1,1-dimethoxycyclobutane (approx. 14.6 g, 100 mmol) in anhydrous dichloromethane (DCM) (200 mL) and cool to 0 °C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (CBr₄) (39.8 g, 120 mmol, 1.2 equiv). Slowly add triphenylphosphine (PPh₃) (31.5 g, 120 mmol, 1.2 equiv) in small portions over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate of triphenylphosphine oxide (Ph₃PO) will form, serving as a visual validation of the reaction's progress.

-

Workup: Concentrate the mixture to roughly 50 mL. Add 200 mL of hexanes to precipitate the bulk of the Ph₃PO. Filter the suspension through a Celite pad.

-

Chromatography (Critical Step): Purify the filtrate via flash column chromatography. Causality Note: Silica gel is inherently slightly acidic. Passing a ketal through a standard silica column often leads to partial deprotection. To counteract this, the silica gel must be pre-treated (neutralized) with 1% triethylamine (Et₃N) in hexanes. Elute with a gradient of 0–10% EtOAc in hexanes.

-

Result: Concentration of the product fractions yields the target 2-(bromomethyl)-1,1-dimethoxycyclobutane (CAS 2580189-38-2)[1] as a clear oil.

Conclusion

The synthesis of 2-(bromomethyl)-1,1-dimethoxycyclobutane requires strict adherence to thermodynamic and mechanistic principles. By utilizing TMOF as a water scavenger during ketalization and employing the neutral Appel reaction for bromination, researchers can bypass the inherent instability of cyclobutanone ketals under acidic conditions. Implementing self-validating steps—such as basic quenching and Et₃N-neutralized chromatography—ensures high yields and high purity of this valuable sp³-rich building block.

References

- ChemicalBook.2-(bromomethyl)-1,1-dimethoxycyclobutane | 2580189-38-2.

- Sigma-Aldrich.Cyclobutanone | 2-(Hydroxymethyl)cyclobutanone (CAS 23107-52-0).

- BLD Pharm.73680-13-4 | 2-(Bromomethyl)cyclobutan-1-one.

- National Institutes of Health (PMC).Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.

Sources

Application Note: Preparation and Handling of (1,1-Dimethoxycyclobutan-2-yl)methylmagnesium Bromide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The incorporation of -rich, conformationally restricted scaffolds is a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. Cyclobutane derivatives, such as those utilized in the synthesis of the protease inhibitor Boceprevir, are highly valued for this purpose[1].

This application note details the preparation of a Grignard reagent from 2-(bromomethyl)-1,1-dimethoxycyclobutane . The presence of the 1,1-dimethoxy group (an acetal) provides a masked ketone handle for downstream functionalization. However, synthesizing organomagnesium compounds from cyclobutylmethyl halides presents unique kinetic challenges—specifically, the risk of radical-mediated ring-opening. This guide provides a self-validating, step-by-step protocol designed to maximize reagent titer while suppressing acyclic byproducts.

Substrate Profiling & Quantitative Data

Before initiating the reaction, it is critical to understand the physical and chemical parameters of the starting material. The table below summarizes the key quantitative data for the substrate and the target organometallic reagent.

| Property | Value / Description |

| Chemical Name | 2-(bromomethyl)-1,1-dimethoxycyclobutane |

| CAS Registry Number | 2580189-38-2 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Predicted Boiling Point | ~203.5 °C at 760 Torr[2] |

| Target Reagent | (1,1-Dimethoxycyclobutan-2-yl)methylmagnesium bromide |

| Preferred Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reagent Molarity (Target) | 0.5 M to 1.0 M |

Mechanistic Causality & Reaction Dynamics

To achieve high yields and purity, the experimental conditions must be tailored to the specific mechanistic vulnerabilities of the substrate.

The Single Electron Transfer (SET) Mechanism and Ring Opening

The formation of a Grignard reagent does not occur via a concerted oxidative addition; rather, it proceeds through a Single Electron Transfer (SET) from the magnesium metal surface to the alkyl halide[3]. This generates a transient cyclobutylmethyl radical .

While cyclopropylmethyl radicals undergo ultra-fast ring opening (often used as radical clocks), cyclobutylmethyl radicals isomerize to 4-pentenyl radicals at a significantly slower rate[4]. To prevent this ring-expansion/cleavage rearrangement, the recombination of the radical with the magnesium surface must outpace the isomerization kinetics. Causality in Protocol: We mandate maintaining the reaction temperature below 20 °C and using highly active magnesium (cleaned via 1,2-dibromoethane) to ensure rapid trapping of the radical intermediate, thereby retaining the cyclobutane ring.

Acetal Stability Matrix

The 1,1-dimethoxycyclobutane moiety is highly stable to the strongly basic and nucleophilic environment of the Grignard formation. However, acetals are notoriously acid-labile. Causality in Protocol: Rigorous exclusion of moisture during preparation is standard, but more importantly, any subsequent electrophilic trapping and workup must utilize buffered or mildly basic conditions (e.g., saturated aqueous NH₄Cl) to prevent premature deprotection of the cyclobutanone core.

Figure 1: SET mechanism highlighting the kinetic competition between Grignard formation and ring-opening.

Experimental Protocol: A Self-Validating System

This procedure is scaled for the preparation of approximately 50 mmol (0.5 M solution in 100 mL THF) of the Grignard reagent.

Reagents and Equipment

-

Magnesium turnings: 1.46 g (60.0 mmol, 1.2 equiv). Do not use old, heavily oxidized magnesium.

-

2-(bromomethyl)-1,1-dimethoxycyclobutane: 10.45 g (50.0 mmol, 1.0 equiv).

-

1,2-Dibromoethane: 0.2 mL (for Mg activation).

-

Anhydrous THF: 100 mL (freshly distilled or from a solvent purification system).

-

Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, internal thermocouple, magnetic stirrer, and an argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Apparatus Preparation & Drying

-

Assemble the 3-neck flask, condenser, and dropping funnel.

-

Flame-dry the entire apparatus under a vacuum (0.1 Torr) for 5 minutes. Backfill with dry Argon. Repeat this cycle three times to ensure complete removal of surface moisture.

Step 2: Magnesium Activation

-

Add the magnesium turnings (1.46 g) to the flask against a positive counter-flow of Argon.

-

Add 10 mL of anhydrous THF to cover the turnings.

-

Inject 1,2-dibromoethane (0.2 mL) directly into the THF.

-

Scientific Rationale: 1,2-dibromoethane reacts with the passivating MgO layer to form MgBr₂ and ethylene gas[3]. This chemically scrubs the magnesium surface without generating water, exposing highly reactive zero-valent metal.

-

-

Stir gently for 10 minutes until gentle bubbling (ethylene evolution) ceases.

Step 3: Initiation

-

Dissolve the 2-(bromomethyl)-1,1-dimethoxycyclobutane (10.45 g) in 90 mL of anhydrous THF in the dropping funnel.

-

Add approximately 5% (~4.5 mL) of the substrate solution to the magnesium suspension.

-

Halt stirring and observe. Initiation is confirmed by a localized temperature spike (exotherm) and a slight cloudiness in the solution.

-

Troubleshooting: If initiation does not occur within 5 minutes, gently warm the flask with a heat gun or add a single crystal of iodine[5]. Do not proceed to Step 4 until initiation is definitively confirmed.

-

Step 4: Controlled Addition

-

Once initiated, place the reaction flask in a water bath maintained at 10–15 °C.

-

Resume stirring and begin the dropwise addition of the remaining substrate solution over 45–60 minutes.

-

Monitor the internal thermocouple. Adjust the addition rate to ensure the internal temperature does not exceed 20 °C.

-

Scientific Rationale: Exceeding 20 °C increases the kinetic rate of the cyclobutylmethyl radical isomerizing into the unwanted 4-pentenyl radical[4].

-

Step 5: Maturation

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature (20–22 °C) for an additional 1.5 hours to ensure complete consumption of the alkyl bromide. The solution should appear as a dark gray/brown liquid with residual magnesium metal.

Figure 2: Step-by-step experimental workflow for the preparation and validation of the Grignard reagent.

System Validation: Titration

A protocol is only as good as its validation. Because Grignard reagents degrade over time or via adventitious moisture, the theoretical yield cannot be assumed.

-

Withdraw a 1.00 mL aliquot of the synthesized Grignard solution using a dry syringe.

-

Add the aliquot to a dry flask containing a known mass of accurately weighed salicylaldehyde phenylhydrazone dissolved in 5 mL of dry THF.

-

The solution will initially turn yellow. Titrate the Grignard reagent into the solution until a persistent, bright orange endpoint is achieved.

-

Calculate the exact molarity based on the stoichiometry of the deprotonation. The reagent is now validated and ready for electrophilic trapping.

References

-

Minnesota State University Moorhead. Grignard Reaction. Retrieved from [Link]

-

Wikipedia. Grignard reagent. Retrieved from [Link]

-

University of Wisconsin-Milwaukee (E.A. Hill). Staff Directory - Chemistry & Biochemistry. Retrieved from [Link]

Sources

- 1. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]

- 2. 2-(bromomethyl)-1,1-dimethoxycyclobutane | 2580189-38-2 [m.chemicalbook.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. Alexander Hill - Staff Directory - Chemistry & Biochemistry [uwm.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

Application Note: Cross-Coupling Strategies for 2-(Bromomethyl)-1,1-dimethoxycyclobutane in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction: The Strategic Value of Cyclobutane Building Blocks

Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward sp³-enriched, three-dimensional architectures. This transition is driven by the need to improve the clinical success rates of drug candidates by enhancing conformational rigidity, metabolic stability, and target binding affinity (1)[1]. Cyclobutane rings, in particular, are highly sought after in the development of kinase inhibitors (e.g., JAK-STAT pathway inhibitors) and other targeted therapeutics[1].

Among the emerging toolkit of 3D fragments, 2-(bromomethyl)-1,1-dimethoxycyclobutane (CAS: 2580189-38-2) stands out as a highly versatile bifunctional building block (2)[2].

-

The 1,1-Dimethoxy Acetal: Acts as a robust protecting group for the underlying cyclobutanone core. It prevents unwanted nucleophilic attack or enolization during harsh cross-coupling conditions, allowing for late-stage unmasking and functionalization (e.g., via reductive amination) (3)[3].

-

The Bromomethyl Handle: Serves as an ideal electrophile or radical precursor for C(sp³)–C(sp²) bond formation, enabling the rapid elaboration of the fragment into complex drug-like scaffolds[3].

Mechanistic Insights: Overcoming β-Hydride Elimination

The Failure of Traditional Suzuki-Miyaura

Attempting to couple 2-(bromomethyl)-1,1-dimethoxycyclobutane with aryl boronic acids using classical Palladium-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄) typically results in complete reaction failure or complex mixtures (4)[4]. Causality: The intermediate alkyl-palladium species formed after oxidative addition is highly susceptible to rapid β-hydride elimination. Because the cyclobutane ring strain lowers the activation barrier for elimination, the catalyst rapidly ejects a hydride to form an undesired alkene byproduct rather than undergoing transmetalation and reductive elimination.

The Solution: Dual Metallophotoredox Catalysis

To circumvent β-hydride elimination, state-of-the-art fragment elaboration relies on dual metallophotoredox catalysis combining an Iridium (or organic) photocatalyst with a Nickel transition-metal catalyst (5)[5].

Causality of the Dual Cycle:

-

The photocatalyst is excited by 450 nm blue light and undergoes Single-Electron Transfer (SET) to reduce the alkyl bromide.

-

This generates a carbon-centered primary alkyl radical. Crucially, alkyl radicals do not undergo β-hydride elimination.

-

Concurrently, the Ni(0) catalyst undergoes oxidative addition into an aryl halide to form a Ni(II)-aryl complex.

-

The Ni(II) complex rapidly captures the cyclobutane alkyl radical to form a high-valent Ni(III) intermediate, which undergoes immediate reductive elimination to forge the desired C(sp³)–C(sp²) bond (6)[6].

Fig 1: Synergistic metallophotoredox cycle for C(sp3)-C(sp2) cross-coupling.

Quantitative Data: Reaction Optimization

The selection of the photocatalyst and base is critical for balancing the redox potentials and ensuring a self-validating catalytic cycle (7)[7]. The table below summarizes the optimization data for coupling 2-(bromomethyl)-1,1-dimethoxycyclobutane with a model aryl bromide.

Table 1: Optimization of C(sp³)–C(sp²) Cross-Coupling Conditions

| Entry | Catalyst System | Base | Solvent | Light Source | Yield (%) | Observation / Causality |

| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | PhMe/H₂O | None | 0% | Complete failure due to rapid β-hydride elimination of the alkyl-Pd intermediate. |

| 2 | NiCl₂·glyme (5 mol%) + dtbbpy | K₂HPO₄ | DMA | None | 0% | No reaction; thermal oxidative addition into unactivated alkyl bromide is unfavorable. |

| 3 | Ir(ppy)₃ + NiCl₂·glyme | K₂HPO₄ | DMA | 450 nm LED | 45% | Moderate yield; Ir(ppy)₃ redox potential is slightly mismatched for efficient SET. |

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + NiCl₂·glyme | K₂HPO₄ | DMA | 450 nm LED | 88% | Optimal SET kinetics and radical generation; complete conversion observed. |

| 5 | 4CzIPN + NiCl₂·glyme | K₂HPO₄ | DMA | 450 nm LED | 82% | Viable metal-free photocatalyst alternative, though slightly lower efficiency. |

Experimental Protocols

Protocol A: High-Throughput Metallophotoredox Cross-Coupling

This protocol outlines the optimal conditions (Table 1, Entry 4) for the arylation of the cyclobutane building block.

Reagents Required:

-

2-(bromomethyl)-1,1-dimethoxycyclobutane (1.5 equiv, 0.75 mmol)

-

Aryl bromide (1.0 equiv, 0.50 mmol)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

-

NiCl₂·glyme (5 mol%)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

-

K₂HPO₄ (2.0 equiv, 1.0 mmol)

-

Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

-

Preparation (Glovebox): In an argon-filled glovebox, add the Ir-photocatalyst, NiCl₂·glyme, dtbbpy, K₂HPO₄, and the aryl bromide to a 20 mL clear glass vial equipped with a magnetic stir bar.

-

Causality: Assembling the Ni-catalyst and dtbbpy ligand in the absence of oxygen prevents the irreversible oxidation of the active Ni(0) species generated in situ.

-

-

Solvent & Substrate Addition: Add 5.0 mL of anhydrous, degassed DMA to the vial, followed by 2-(bromomethyl)-1,1-dimethoxycyclobutane via microsyringe. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

-

Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 16 hours.

-

Causality: 450 nm blue light specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir photocatalyst, ensuring efficient excitation without inducing unwanted UV-mediated background photolysis of the cyclobutane ring.

-

Self-Validating Marker: Within the first 30 minutes of irradiation, the reaction mixture must transition from a pale green (Ni(II) pre-catalyst) to a deep, homogenous rust-red/brown. This color change is the visual confirmation that the active Ni(0) species has been generated and the steady-state catalytic cycle is active.

-

-

Quenching & Workup: Turn off the light source, open the vial to air (quenching the radical process), and dilute the mixture with EtOAc (15 mL). Wash the organic layer with saturated aqueous LiCl (3 × 10 mL) to remove the DMA solvent.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Fig 2: Standardized workflow for photoredox cross-coupling of cyclobutanes.

Protocol B: Late-Stage Acetal Deprotection

Once the cross-coupling is complete, the 1,1-dimethoxy group can be hydrolyzed to reveal the cyclobutanone core for further fragment elaboration.

Step-by-Step Methodology:

-

Dissolve the cross-coupled cyclobutane product (1.0 equiv) in a 1:1 mixture of THF and 1M aqueous HCl (0.1 M overall concentration).

-

Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Causality: The 1,1-dimethoxy group is entirely stable to the basic/reductive conditions of the cross-coupling but is highly labile under aqueous acidic conditions. The excess water drives the equilibrium toward the release of methanol, unmasking the ketone.

-

-

Neutralize the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3 × 10 mL), dry over MgSO₄, and concentrate to yield the pure substituted cyclobutanone, ready for downstream reductive amination.

References

-

White Rose University Consortium - Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Available at: [Link][3]

-

ACS Publications - At the Speed of Light: The Systematic Implementation of Photoredox Cross-Coupling Reactions for Medicinal Chemistry Research. Available at: [Link][5]

-

NASU Periodicals - Perspectives of introducing aryl substituents into 1,3-functionalized cyclobutane ring by C-C cross-coupling reactions of trifluoroborates. Available at:[Link][4]

-

PMC / NIH - Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. Available at: [Link][7]

-

Chemical Science (RSC Publishing) - Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams. Available at:[Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(bromomethyl)-1,1-dimethoxycyclobutane | 2580189-38-2 [chemicalbook.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Perspectives of introducing aryl substituents into 1,3-functionalized cyclobutane ring by C - C cross-coupling reactions of trifluoroborates | Reports of the National Academy of Sciences of Ukraine [nasu-periodicals.org.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Navigating the Deprotection of 1,1-Dimethoxy Acetals in Cyclobutane Derivatives: A Guide for Synthetic Chemists

Introduction: The Cyclobutane Conundrum in Acetal Deprotection

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, the 1,1-dimethoxy acetal stands out as a robust and reliable guardian for carbonyl functionalities, aldehydes and ketones alike, shielding them from a variety of non-acidic reagents.[1][2][3] Their removal, or deprotection, is typically accomplished through acid-catalyzed hydrolysis, a seemingly straightforward transformation.[1][4][5] However, when the acetal moiety is appended to a cyclobutane ring, this process can be fraught with challenges. The inherent ring strain of the cyclobutane core, approximately 26.3 kcal/mol, can influence the stability of intermediates and transition states, potentially leading to undesired side reactions, such as ring-opening or rearrangement, under harsh acidic conditions.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective deprotection strategies for 1,1-dimethoxy acetals situated on cyclobutane derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present a comparative analysis of various methods to empower chemists with the knowledge to select the optimal conditions for their specific substrates.

Mechanistic Insights: The Acid-Catalyzed Pathway and its Implications for Strained Rings

The classical deprotection of a 1,1-dimethoxy acetal proceeds via an acid-catalyzed hydrolysis mechanism.[2][8] The reaction is initiated by the protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). Subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and after a final deprotonation step, the parent carbonyl compound is regenerated.[1][2]

Figure 1. Generalized mechanism of acid-catalyzed deprotection of a 1,1-dimethoxy acetal.

For cyclobutane derivatives, the stability of the oxocarbenium ion intermediate is a critical factor. The strain in the four-membered ring can influence the geometry and electronics of this intermediate, potentially making it more susceptible to rearrangement pathways. Therefore, the choice of acid, solvent, temperature, and reaction time becomes crucial to favor the desired deprotection over competing side reactions.

Deprotection Strategies and Protocols

The selection of a deprotection strategy hinges on the overall molecular complexity and the presence of other acid-sensitive functional groups. Below, we detail several reliable methods, ranging from classical acidic hydrolysis to milder, more chemoselective approaches.

Standard Acidic Hydrolysis

This is the most common and often the first-line approach for acetal deprotection. The key is to find a balance between efficient cleavage and substrate integrity.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water

This method is a workhorse in organic synthesis due to its simplicity and effectiveness.

-

Rationale: p-TsOH is a crystalline, easy-to-handle solid acid. The acetone/water solvent system ensures miscibility of both the organic substrate and the aqueous acid.

-

Step-by-Step Protocol:

-

Dissolve the cyclobutane-1,1-dimethoxy acetal derivative (1.0 equiv) in a mixture of acetone and water (typically 4:1 to 9:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography if necessary.

-

Table 1: Comparison of Acidic Hydrolysis Conditions

| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time | Remarks |

| p-TsOH | Acetone/H₂O | Room Temp. | 1-6 h | Generally effective, mild conditions. |

| HCl (aq) | THF/H₂O | 0 °C to Room Temp. | 0.5-4 h | Stronger acid, may be faster but can affect sensitive groups. |

| H₂SO₄ (aq) | Dioxane/H₂O | Room Temp. | 1-8 h | Strong, non-volatile acid; requires careful neutralization. |

| Acetic Acid | AcOH/H₂O | 50-80 °C | 4-24 h | Weaker acid, requires higher temperatures and longer times. |

Mild and Chemoselective Deprotection Methods

In the presence of other acid-labile protecting groups or sensitive functionalities within the cyclobutane derivative, milder deprotection conditions are essential.

Protocol 2: Cerium(III) Triflate in Wet Nitromethane

This method offers an efficient and chemoselective cleavage of acetals under nearly neutral pH conditions.[9][10]

-

Rationale: Cerium(III) triflate (Ce(OTf)₃) is a water-tolerant Lewis acid that can catalyze the hydrolysis of acetals. The reaction proceeds efficiently in wet nitromethane, providing a mild alternative to strong Brønsted acids.[9] This method is particularly useful when other protecting groups like silyl ethers (TBDMS, TIPS) or benzyl ethers are present.[9]

-

Step-by-Step Protocol:

-

Dissolve the cyclobutane-1,1-dimethoxy acetal (1.0 equiv) in nitromethane containing a small amount of water (e.g., nitromethane saturated with water).

-

Add cerium(III) triflate (0.05-0.3 equiv).[9]

-

Stir the mixture at room temperature, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the product via column chromatography.

-

Protocol 3: Molecular Iodine in Acetone

This protocol provides a rapid and highly chemoselective method for the deprotection of acetals under neutral conditions.[1][11]

-

Rationale: Molecular iodine in acetone acts as a mild Lewis acid, catalyzing a transacetalization reaction with the solvent (acetone) to form the corresponding ketone and the highly volatile acetone dimethyl acetal.[11] This method is exceptionally mild and tolerates a wide range of functional groups.[11]

-

Step-by-Step Protocol: [1]

-

To a solution of the acetal (1 mmol) in acetone (10 mL), add molecular iodine (0.1 mmol).[1]

-

Stir the reaction mixture at room temperature.[1]

-

Monitor the reaction by TLC.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]

-

Extract the product with an appropriate organic solvent.[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]